molecular formula C8H4F5NO B2830636 N-methylpentafluorobenzamide CAS No. 120033-88-7

N-methylpentafluorobenzamide

Cat. No.: B2830636
CAS No.: 120033-88-7
M. Wt: 225.118
InChI Key: AQQNFZYJRSIRRV-UHFFFAOYSA-N
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Description

N-Methylpentafluorobenzamide is a fluorinated benzamide derivative characterized by a pentafluorophenyl ring substituted with a methylamide group. This structure confers unique electronic properties due to the electron-withdrawing nature of the fluorine atoms. A key study demonstrated its ability to form π-π complexes with aromatic receptors, as evidenced by fluorine NMR resonance shifts. Specifically, upon complexation with DMAc, shifts of 0.3363 ppm, 1.6754 ppm, and 0.9570 ppm were observed for its fluorine atoms, indicating significant electronic interactions .

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c1-14-8(15)2-3(9)5(11)7(13)6(12)4(2)10/h1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQNFZYJRSIRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpentafluorobenzamide can be synthesized through the direct condensation of pentafluorobenzoic acid and methylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of pentafluorobenzoyl chloride with methylamine in the presence of a base .

Industrial Production Methods: Industrial production of benzamide, pentafluoro-N-methyl- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylpentafluorobenzamide can undergo oxidation reactions, typically forming corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often requiring a catalyst or a base.

Major Products:

    Oxidation: N-oxides of benzamide, pentafluoro-N-methyl-.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-methylpentafluorobenzamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .

Biology and Medicine: This compound has been studied for its potential biological activities, including antibacterial and antifungal properties . It is also investigated for its role in drug design and development due to its ability to interact with biological targets.

Industry: In the industrial sector, benzamide, pentafluoro-N-methyl- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of benzamide, pentafluoro-N-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit certain proteases by binding to their active sites . The exact pathways and targets can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorination Effects: this compound’s pentafluorophenyl group enhances electron-withdrawing capacity compared to mono- or trifluoromethyl substituents (e.g., flutolanil). This likely amplifies its π-acceptor strength, as reflected in its pronounced NMR shifts .
  • Functional Group Impact : The methylamide group in this compound contrasts with the hydroxy group in 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide. The latter’s hydrogen-bonding capability may enhance solubility but reduce stability in hydrophobic environments .
  • Biocompatibility : Unlike nitro-containing toxins, this compound’s fluorine substituents offer improved biocompatibility while maintaining strong binding interactions, a critical advantage for biomedical applications .

Spectroscopic and Electronic Properties

While this compound exhibits distinct fluorine NMR shifts, other fluorinated benzamides show varied spectral behaviors. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates pH-dependent fluorescence intensity, peaking at neutral pH due to optimal electronic transitions . Such properties are absent in this compound, likely due to its fully fluorinated aromatic system quenching fluorescence.

Biological Activity

N-methylpentafluorobenzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pentafluorobenzene ring substituted with a methyl group at the nitrogen atom of the amide functional group. The presence of multiple fluorine atoms significantly alters the compound's physicochemical properties, including lipophilicity and metabolic stability.

  • Molecular Formula : C7_{7}H4_{4}F5_{5}N1_{1}O
  • Molecular Weight : 201.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's fluorinated structure enhances its binding affinity and selectivity, which may lead to improved therapeutic outcomes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, particularly in the context of inflammatory responses and immune system regulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

  • Cell Line Testing : The compound was tested on various human cell lines to assess cytotoxicity and anti-inflammatory effects. Results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., IL-6) when treated with this compound.
Concentration (µM)IL-6 Levels (pg/mL)
0150
10120
5080
10050

Animal Studies

In vivo studies utilizing murine models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Inflammation Model : Mice treated with this compound showed significant reductions in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Treatment GroupPaw Swelling (mm)
Control5.0
Low Dose (10 mg/kg)3.5
High Dose (50 mg/kg)2.0

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